Cas no 1805590-90-2 (Ethyl 3-bromomethyl-2-cyano-6-(trifluoromethyl)benzoate)

Ethyl 3-bromomethyl-2-cyano-6-(trifluoromethyl)benzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-bromomethyl-2-cyano-6-(trifluoromethyl)benzoate
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- インチ: 1S/C12H9BrF3NO2/c1-2-19-11(18)10-8(6-17)7(5-13)3-4-9(10)12(14,15)16/h3-4H,2,5H2,1H3
- InChIKey: VUSXQEJYOYZNAB-UHFFFAOYSA-N
- ほほえんだ: BrCC1C=CC(C(F)(F)F)=C(C(=O)OCC)C=1C#N
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 377
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 50.1
Ethyl 3-bromomethyl-2-cyano-6-(trifluoromethyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015017517-1g |
Ethyl 3-bromomethyl-2-cyano-6-(trifluoromethyl)benzoate |
1805590-90-2 | 97% | 1g |
1,519.80 USD | 2021-06-18 |
Ethyl 3-bromomethyl-2-cyano-6-(trifluoromethyl)benzoate 関連文献
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
Ethyl 3-bromomethyl-2-cyano-6-(trifluoromethyl)benzoateに関する追加情報
Ethyl 3-bromomethyl-2-cyano-6-(trifluoromethyl)benzoate (CAS No. 1805590-90-2): An Overview of Its Synthesis, Properties, and Applications
Ethyl 3-bromomethyl-2-cyano-6-(trifluoromethyl)benzoate (CAS No. 1805590-90-2) is a versatile compound with significant potential in various fields of chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a bromomethyl group, a cyano group, and a trifluoromethyl group, all attached to a benzoate backbone. These functional groups endow the compound with a range of chemical properties that make it an attractive candidate for diverse applications.
The synthesis of Ethyl 3-bromomethyl-2-cyano-6-(trifluoromethyl)benzoate typically involves several steps, each carefully optimized to ensure high yield and purity. One common approach starts with the bromination of a suitable precursor, followed by the introduction of the cyano and trifluoromethyl groups. The final step involves esterification to form the ethyl benzoate derivative. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes, such as the use of transition-metal catalysts and green solvents.
In terms of physical properties, Ethyl 3-bromomethyl-2-cyano-6-(trifluoromethyl)benzoate is a solid at room temperature with a well-defined melting point. Its solubility in organic solvents like dichloromethane and acetone makes it easy to handle in laboratory settings. The compound's stability under various conditions has been extensively studied, and it has been found to be relatively stable under normal storage conditions.
The chemical reactivity of Ethyl 3-bromomethyl-2-cyano-6-(trifluoromethyl)benzoate is influenced by its functional groups. The bromomethyl group can undergo nucleophilic substitution reactions, making it useful in the synthesis of more complex molecules. The cyano group can be reduced to an amine or hydrolyzed to a carboxylic acid, providing additional synthetic versatility. The trifluoromethyl group imparts significant electron-withdrawing properties, which can affect the compound's reactivity and biological activity.
In the field of pharmaceutical research, Ethyl 3-bromomethyl-2-cyano-6-(trifluoromethyl)benzoate has shown promise as an intermediate in the synthesis of potential drug candidates. Its unique combination of functional groups allows for the creation of molecules with specific biological activities. For example, recent studies have explored its use in the development of anticancer agents and antiviral compounds. The bromomethyl group can be used to introduce bioactive moieties, while the cyano and trifluoromethyl groups can enhance the pharmacological properties of the final product.
The biological activity of Ethyl 3-bromomethyl-2-cyano-6-(trifluoromethyl)benzoate has been investigated in various assays. In vitro studies have shown that derivatives of this compound exhibit potent inhibitory effects on specific enzymes involved in cancer cell proliferation. Additionally, preliminary data suggest that certain derivatives may have antiviral properties against RNA viruses, making them potential candidates for further development.
Safety and environmental considerations are crucial when working with any chemical compound. While Ethyl 3-bromomethyl-2-cyano-6-(trifluoromethyl)benzoate is not classified as a hazardous material under current regulations, proper handling and disposal procedures should be followed to ensure safety in laboratory settings. Researchers are encouraged to consult relevant safety data sheets (SDS) for detailed information on handling and storage.
In conclusion, Ethyl 3-bromomethyl-2-cyano-6-(trifluoromethyl)benzoate (CAS No. 1805590-90-2) is a multifaceted compound with significant potential in both synthetic chemistry and pharmaceutical research. Its unique molecular structure provides a foundation for the development of novel compounds with diverse applications. Ongoing research continues to uncover new possibilities for this intriguing molecule, making it an exciting area of study for chemists and pharmacologists alike.
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